Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-
Description
Properties
CAS No. |
1207457-28-0 |
|---|---|
Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-amino-N-(2-cyano-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H8N4OS/c11-4-9(15)13-6-1-2-7-8(3-6)16-10(5-12)14-7/h1-3H,4,11H2,(H,13,15) |
InChI Key |
ZMIQHLOBPUMORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)SC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Cyclization with cyanoacetamide | 2-Aminothiophenol, cyanoacetate | HCl, EtOH | Ambient, 2 days | Moderate to High | Not always reported | Straightforward, mild conditions |
| Pd(0)-Catalyzed Suzuki Coupling | 6-Bromobenzothiazole, aryl boronic acids | Pd(0), base | Reflux or moderate heat | High | High | Allows aryl diversification |
| Bromination + Thiourea Cyclization | N-(4-oxocyclohexyl)acetamide, Br2, thiourea | Acetic acid, reflux | 3-10 hours | ~90 | 98.5% (HPLC) | Scalable, high purity |
| Coupling + Hydrogenolysis | Amine, acetamide derivatives, coupling reagent | Pd catalyst, acid | Varied | Moderate to High | High | Requires protecting group strategy |
Research Findings and Notes
- The cyclization of 2-aminothiophenol with cyano derivatives is a classical route to benzothiazole acetamides and provides a versatile platform for further functionalization.
- Pd(0)-catalyzed Suzuki cross-coupling enables the synthesis of aryl-substituted benzothiazole acetamides with potential biological activities, including urease inhibition and antibacterial effects.
- Bromination followed by thiourea treatment offers an improved and scalable method with high yield and purity, suitable for pharmaceutical-grade synthesis.
- Use of protecting groups and subsequent hydrogenolysis is a flexible approach to introduce sensitive substituents and obtain pure acetamide derivatives.
- The presence of the cyano group on the benzothiazole ring is typically introduced early in the synthesis, often via cyanoacetate derivatives or cyanoacetamide intermediates.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzothiazole Core
2-Cyano vs. Other Substituents
- Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-: The 2-cyano group enhances electrophilicity, which may improve interactions with nucleophilic residues in biological targets (e.g., enzymes). This is distinct from compounds like N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (), where the 2-position is occupied by an ethoxy group, introducing steric bulk and altering electronic properties .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide derivatives (): The trifluoromethyl group at the 6-position increases lipophilicity and metabolic stability compared to the 2-aminoacetamide substituent in the target compound .
Acetamide Modifications
- 2-Aminoacetamide vs. Halogenated Acetamides: The 2-amino group in the target compound contrasts with chloro-substituted analogues like 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (CAS: 3268-74-4, ).
- Adamantyl-Substituted Acetamides: 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () features a bulky adamantyl group, which enhances hydrophobic interactions but reduces solubility compared to the target compound’s amino group .
Key Observations :
- Coupling reactions (e.g., EDC/DMAP, EEDQ) are common for benzothiazole-acetamide derivatives, but yields vary significantly (20–35%) due to steric and electronic factors .
Hydrogen-Bonding and Solubility
- The 2-amino group in the target compound facilitates hydrogen bonding, as seen in 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, which forms intermolecular N–H⋯N bonds . This contrasts with 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6, ), where the cyano group reduces solubility due to decreased polarity .
Biological Activity
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is a compound with the molecular formula C10H8N4OS and a molecular weight of approximately 232.26 g/mol. This compound features a benzothiazole moiety along with a cyano group and an acetamide functional group, which contribute to its unique chemical properties and potential biological activities. The structural characteristics of this compound suggest possible interactions with various biological macromolecules, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- exhibits significant antimicrobial properties. A study involving derivatives of 2-mercaptobenzothiazole demonstrated that compounds similar to acetamide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 2b and 2i exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin against strains such as E. coli and S. aureus .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that acetamide derivatives can inhibit urease activity, which is crucial in various physiological processes and diseases. The IC50 values reported for certain derivatives range from 9.95 µM to higher values depending on the specific structural modifications made .
Case Studies
- Antibacterial Activity Study : In a study examining the antibacterial potential of novel acetamide derivatives, several compounds were synthesized and screened using the agar well diffusion method. Compounds 2b and 2i demonstrated significant antibacterial activity against multiple bacterial strains, with MIC values lower than those of standard drugs .
- Urease Inhibition Study : Another research effort focused on the structure-activity relationship (SAR) of acetamide-sulfonamide conjugates revealed that specific substitutions on the benzothiazole ring enhanced urease inhibition, indicating that modifications to the acetamide structure can lead to improved biological activity .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-amino-N-(2-cyano-6-benzothiazolyl)acetamide?
- Methodological Answer: The compound is synthesized via condensation reactions between activated acyl intermediates (e.g., imidazole-derived acylating agents) and 2-amino-6-cyanobenzothiazole derivatives. For example, describes a reflux reaction of 1-(adamantylacetyl)-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, yielding a structurally analogous benzothiazolyl acetamide . Key steps include:
- Acyl transfer : Use of imidazole intermediates to activate carbonyl groups.
- Solvent selection : Reflux in chloroform or ethanol for optimal yield.
- Purification : Crystallization from ethanol (80% yield reported for analogous compounds).
Side reactions (e.g., hydrolysis of the cyano group) must be monitored via TLC or HPLC.
Q. How is the molecular structure of this compound validated?
- Methodological Answer: Structural confirmation involves:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds, as shown in ) .
- Spectroscopy :
- ¹H NMR : Peaks at δ 7.01–7.73 ppm for aromatic protons (benzothiazole ring) and δ 2.61–3.76 ppm for aliphatic/amide protons () .
- IR : Stretching frequencies at ~1668 cm⁻¹ (C=O amide) and ~1604 cm⁻¹ (C≡N) .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 67.38%, H: 6.79% for a related compound) .
Q. What preliminary biological activities are associated with benzothiazolyl acetamides?
- Methodological Answer: Benzothiazole derivatives exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. For example:
- Antitumor activity : 6-Amino-2-arylbenzothiazoles show cytostatic effects against human cancer cell lines (HeLa, MCF-7) via intercalation or topoisomerase inhibition () .
- Antimicrobial screening : Thiazole derivatives (e.g., 2-amino-N-(4-chlorophenylthiazol-2-yl)acetamide) demonstrate inhibitory zones against Fusarium and Aspergillus species () .
Assays include MTT for cytotoxicity and agar diffusion for antimicrobial activity.
Advanced Research Questions
Q. How can researchers address low yields in condensation reactions during synthesis?
- Methodological Answer: Optimize reaction parameters:
- Catalyst screening : Use Pd(0) Suzuki cross-coupling () or ionic liquids (e.g., [BMIM]BF₄) to enhance efficiency .
- Temperature control : Prolonged reflux (6+ hours) improves acyl transfer () .
- Protecting groups : Introduce methoxy or cyano groups to stabilize intermediates () .
Monitor side products via LC-MS and adjust stoichiometry (e.g., 1:1.1 molar ratio of acylating agent to amine).
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding:
- Target selection : Prioritize enzymes like bacterial aminoacyl-tRNA synthetase () or urease () .
- Docking parameters : Grid boxes centered on active sites (e.g., 20 ų for benzothiazole derivatives).
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities.
Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination).
Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer: Conduct meta-analysis with attention to:
- Structural variability : Substituents (e.g., methoxy vs. cyano) drastically alter activity ( vs. 18) .
- Assay conditions : Compare cell lines (e.g., CaCo-2 vs. WI-38 in ) and incubation times .
- Data normalization : Express activity as % inhibition relative to controls.
Reproduce key studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
